molecular formula C15H9Cl2F3N2O2 B11961538 N-(2,4-Dichlorobenzoyl)-N'-(3-(trifluoromethyl)phenyl)urea CAS No. 853317-48-3

N-(2,4-Dichlorobenzoyl)-N'-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11961538
CAS No.: 853317-48-3
M. Wt: 377.1 g/mol
InChI Key: KMCWJYQWEAEWLN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions. The resulting intermediate is then treated with a urea derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorobenzoyl)-N’-(4-(trifluoromethyl)phenyl)urea
  • N-(2,4-Dichlorobenzoyl)-N’-(3-(difluoromethyl)phenyl)urea
  • N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)thiourea

Uniqueness

N-(2,4-Dichlorobenzoyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to its specific combination of dichlorobenzoyl and trifluoromethylphenyl groups. This structural arrangement imparts distinctive chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications.

Properties

CAS No.

853317-48-3

Molecular Formula

C15H9Cl2F3N2O2

Molecular Weight

377.1 g/mol

IUPAC Name

2,4-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]benzamide

InChI

InChI=1S/C15H9Cl2F3N2O2/c16-9-4-5-11(12(17)7-9)13(23)22-14(24)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H2,21,22,23,24)

InChI Key

KMCWJYQWEAEWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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